molecular formula C10H13FN2 B2627544 5-Fluoro-2-(pyrrolidin-1-yl)aniline CAS No. 1431966-86-7; 869942-11-0

5-Fluoro-2-(pyrrolidin-1-yl)aniline

Cat. No.: B2627544
CAS No.: 1431966-86-7; 869942-11-0
M. Wt: 180.226
InChI Key: OLTNXVUFYDGSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(pyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C10H13FN2 It is characterized by the presence of a fluorine atom attached to the benzene ring and a pyrrolidine ring attached to the aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with pyrrolidine under specific conditions. The nitro group is first reduced to an amine, followed by the nucleophilic substitution of the amine group with pyrrolidine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives .

Scientific Research Applications

5-Fluoro-2-(pyrrolidin-1-yl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-(pyrrolidin-1-yl)aniline is unique due to the presence of both the fluorine atom and the pyrrolidine ring, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the pyrrolidine ring contributes to its three-dimensional structure and potential biological activity .

Properties

IUPAC Name

5-fluoro-2-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTNXVUFYDGSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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